molecular formula C20H21N3O4 B2886577 [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate CAS No. 1797666-62-6

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate

Cat. No.: B2886577
CAS No.: 1797666-62-6
M. Wt: 367.405
InChI Key: WYZPJHBAQPGDOH-UHFFFAOYSA-N
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Description

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group, a carbamoyl group, and an oxazolyl-substituted benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate typically involves multiple steps, starting with the preparation of the individual components. The cyanocycloheptyl group can be synthesized through a series of reactions involving cycloheptanone and cyanide sources under controlled conditions. The carbamoyl group is introduced via a reaction with isocyanates, while the oxazolyl-substituted benzoate is prepared through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
  • [(1-Cyanocyclooctyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate

Uniqueness

[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 4-(1,3-oxazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-13-20(9-3-1-2-4-10-20)23-18(24)12-26-19(25)16-7-5-15(6-8-16)17-11-22-14-27-17/h5-8,11,14H,1-4,9-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZPJHBAQPGDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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